molecular formula C12H18N4 B5351473 2-(1-adamantyl)-5-methyl-2H-tetrazole

2-(1-adamantyl)-5-methyl-2H-tetrazole

Cat. No.: B5351473
M. Wt: 218.30 g/mol
InChI Key: CRGPKZFJIJYPAB-UHFFFAOYSA-N
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Description

2-(1-Adamantyl)-5-methyl-2H-tetrazole is a heterocyclic compound featuring a tetrazole ring substituted at the 2-position with a bulky adamantyl group and at the 5-position with a methyl group. The adamantyl moiety enhances lipophilicity and membrane permeability, while the tetrazole ring contributes polarity and metabolic stability . This compound is synthesized regioselectively via the reaction of 5-aryl-NH-tetrazoles with adamantan-1-ol in concentrated sulfuric acid, followed by structural confirmation using IR, NMR, high-resolution mass spectrometry, and X-ray crystallography . Its antiviral properties have been highlighted in recent studies, positioning it as a candidate for therapeutic development .

Properties

IUPAC Name

2-(1-adamantyl)-5-methyltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4/c1-8-13-15-16(14-8)12-5-9-2-10(6-12)4-11(3-9)7-12/h9-11H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRGPKZFJIJYPAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(N=N1)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs

Adamantyl-Containing Heterocycles
  • 2-(1-Adamantyl)-5-substituted-1,3,4-oxadiazoles/thiadiazoles : These compounds, such as 2-(1-adamantyl)-5-(chloromethyl)-1,3,4-oxadiazole (CAS: 909245-93-8), exhibit antimicrobial and anti-inflammatory activities. The oxadiazole/thiadiazole rings differ from tetrazole in electron distribution and hydrogen-bonding capacity, which may reduce metabolic stability compared to tetrazoles .
  • 2-(1-Adamantyl)-1H-benzimidazoles: These derivatives demonstrate antiviral and antimicrobial activities.
Tetrazole Derivatives
  • 2-Alkyl-5-aryl-2H-tetrazoles: Synthesized via coupling reactions in N-methylpyrrolidinone, these compounds (e.g., 2-alkyl-5-{4-[1-(3-nitrophenyl-5-isoxazolyl)methoxy]phenyl}-2H-tetrazoles) show antirhinoviral activity. The aryl substituents enhance π-π stacking interactions, whereas the adamantyl group in 2-(1-adamantyl)-5-methyl-2H-tetrazole offers steric bulk and lipophilicity .

Physicochemical Properties

Compound Molecular Weight Melting Point (°C) LogP (Predicted) Key Features
This compound ~257.3 Not reported ~3.5 High lipophilicity, metabolic stability
2-(1-Adamantyl)-5-(chloromethyl)-1,3,4-oxadiazole 252.74 Not reported ~3.1 Chloromethyl enhances reactivity
2-Alkyl-5-aryl-2H-tetrazoles ~300–350 120–180 ~2.8–3.2 Aryl groups improve π-π interactions
2-(1-Adamantyl)-1H-benzimidazole ~266.4 Not reported ~3.8 Planar structure, antiviral activity

Stability and Reactivity

  • Tetrazole vs. Oxadiazole/Thiadiazole : The tetrazole ring’s high resonance stabilization and acidity (pKa ~4.9) enhance stability under physiological conditions compared to oxadiazoles .
  • Adamantyl Group : Improves thermal and oxidative stability, as seen in adamantyl-furans and benzimidazoles .

Q & A

Q. Software Tools :

  • SHELX for refinement , ORTEP-3 for visualization .

Advanced: How can researchers optimize reaction conditions to improve yields in tetrazole synthesis?

Methodological Answer:

  • Catalyst Screening : Nano-TiCl₄·SiO₂ increases yield by 15–20% via Lewis acid activation .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance azide-nitrile cyclization kinetics .
  • Microwave vs. Conventional Heating : Microwave reduces reaction time from 24h to 2h with comparable yields (e.g., 85% vs. 78%) .

Q. Data Contradiction Note :

  • Some studies report lower yields (<50%) in aqueous solvents due to hydrolysis; use anhydrous conditions for reproducibility .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Assay Standardization :
    • Use consistent cell lines (e.g., Vero cells for antiviral assays) and controls .
    • Calculate both CC₅₀ (cytotoxicity) and IC₅₀ (antiviral activity) to normalize efficacy-toxicity ratios .
  • Structural Variants :
    • Substituent effects (e.g., nitro vs. chloro groups on aryl rings) significantly alter activity (e.g., 3k: IC₅₀ = 12 µM vs. 3j: IC₅₀ = 45 µM) .

Q. Example Conflict Resolution :

  • Discrepancies in IC₅₀ values may arise from differing viral strains; validate against standardized references (e.g., WHO influenza strains) .

Advanced: What computational methods support the design of novel tetrazole derivatives?

Methodological Answer:

  • DFT Calculations :
    • Predict thermodynamic stability using CBS-4M level theory (e.g., adamantyl group stabilizes tetrazole ring by 8–10 kcal/mol) .
  • Molecular Docking :
    • Simulate interactions with viral neuraminidase (PDB: 3CL0) to prioritize nitro-substituted derivatives .
  • Energetic Properties :
    • EXPLO5 software calculates detonation velocity (e.g., 8,200 m/s for Cu(I) complexes) for materials science applications .

Advanced: How to assess stability under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability :
    • Use UV-Vis spectroscopy to monitor degradation (λmax = 270 nm) across pH 2–12; stability >90% at pH 4–8 .
  • Thermal Analysis :
    • DSC/TGA reveals decomposition onset at 220°C (ΔH = 150–180 kJ/mol) .

Q. Standard Protocol :

  • Accelerated stability studies (40°C/75% RH for 6 months) with HPLC quantification .

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